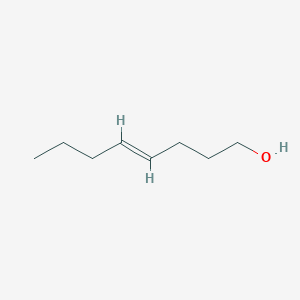

cis-4-Octenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

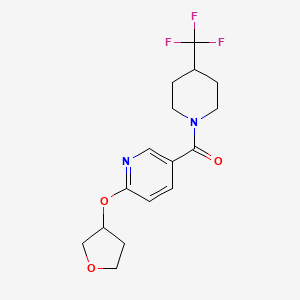

Cis-4-Octenol, also known as (Z)-4-Octen-1-ol, is a clear, colorless liquid with a powerful, sweet, earthy odor with a strong herbaceous note . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .

Synthesis Analysis

While specific synthesis methods for cis-4-Octenol were not found, there are general methods for synthesizing similar compounds. For instance, cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of cis-4-hydroxypipecolic acid were synthesized using a highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . Another study prepared cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase .Molecular Structure Analysis

The molecular formula of cis-4-Octenol is C8H16O . Its average mass is 128.212 Da and its monoisotopic mass is 128.120117 Da .Chemical Reactions Analysis

While specific chemical reactions involving cis-4-Octenol were not found, cis-4-octene, a similar compound, is used as a chain transfer agent in polymerization reactions, and as a depolymerizing agent in epoxy-functionalized oligomers .Physical And Chemical Properties Analysis

Cis-4-Octenol is insoluble in water but soluble in non-polar organic solvents . It has a boiling point of 174-176°C . Its refractive index is 1.444-1.450, and its specific gravity is 0.844-0.851 .Applications De Recherche Scientifique

1. Metabolic Pathways in Mitochondria

Cis-4-Octenol plays a role in the catabolism of unsaturated fatty acids. Kunau and Dommes (1978) demonstrated that cis-4-decenoyl-CoA, an intermediate of linoleic acid catabolism, is degraded to octanoyl-CoA by a mitochondrial 4-enoyl-CoA reductase, which is distinct from the 2-enoyl-CoA reductase. This study highlights the importance of cis-4-Octenol in fatty acid metabolism within mitochondria (Kunau & Dommes, 1978).

2. Role in Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Research by Durán et al. (1988) identified cis-4-decenoic acid as a characteristic metabolite in patients with medium-chain acyl-CoA dehydrogenase deficiency. This metabolite, a derivative of cis-4-Octenol, does not accumulate in plasma after oral loading with medium-chain triglycerides, suggesting its specific role in this metabolic disorder (Durán et al., 1988).

3. Implications in Testicular Carcinoma in Situ

Cis-4-Octenol and its derivatives are not directly linked to testicular carcinoma in situ (CIS), but studies involving CIS pathogenesis and diagnosis provide insights into complex cellular processes. For example, research on the dimorphic expression of OCT3/4 helps distinguish between maturation delay and CIS in testicular cells, demonstrating the intricate mechanisms at play in cellular differentiation and oncogenesis (Cools et al., 2005).

Safety and Hazards

Cis-4-Octenol may cause slight eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(E)-oct-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBPZSICOOLGU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-oct-4-en-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2580401.png)

![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)